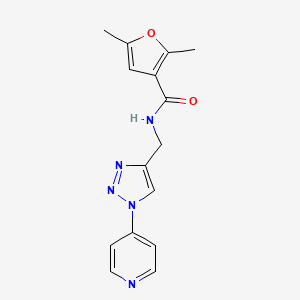![molecular formula C20H27NO2 B2918049 N-[2-(ADAMANTAN-1-YL)ETHYL]-4-METHOXYBENZAMIDE CAS No. 433321-07-4](/img/structure/B2918049.png)
N-[2-(ADAMANTAN-1-YL)ETHYL]-4-METHOXYBENZAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(ADAMANTAN-1-YL)ETHYL]-4-METHOXYBENZAMIDE is a compound that features an adamantane moiety linked to a benzamide structure Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity
作用机制
Target of Action
Adamantane derivatives are known for their extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives .
Mode of Action
It’s known that adamantane derivatives have high reactivity, which allows them to be used as starting materials for the synthesis of various functional adamantane derivatives .
Biochemical Pathways
The chan–lam reaction conditions were optimized for the synthesis of n-aryl derivatives of adamantane-containing amines . This suggests that the compound may interact with biochemical pathways involving these amines.
Pharmacokinetics
The compound’s structure suggests that it may have unique pharmacokinetic properties due to the presence of the adamantane moiety .
Result of Action
Adamantane derivatives are known for their potential in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Action Environment
The chan–lam reaction conditions for the synthesis of n-aryl derivatives of adamantane-containing amines were optimized, suggesting that the compound’s action may be influenced by factors such as temperature and the presence of certain chemicals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ADAMANTAN-1-YL)ETHYL]-4-METHOXYBENZAMIDE typically involves the reaction of 2-(adamantan-1-yl)ethylamine with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions
N-[2-(ADAMANTAN-1-YL)ETHYL]-4-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-hydroxybenzamide derivatives.
Reduction: Formation of N-[2-(adamantan-1-yl)ethyl]-4-methoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学研究应用
N-[2-(ADAMANTAN-1-YL)ETHYL]-4-METHOXYBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to the presence of the adamantane moiety.
Industry: Utilized in the development of advanced materials with unique structural properties.
相似化合物的比较
Similar Compounds
N-[2-(ADAMANTAN-1-YL)ETHYL]-4-HYDROXYBENZAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.
N-[2-(ADAMANTAN-1-YL)ETHYL]-4-ETHOXYBENZAMIDE: Similar structure but with an ethoxy group instead of a methoxy group.
N-[2-(ADAMANTAN-1-YL)ETHYL]-4-CHLOROBENZAMIDE: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
N-[2-(ADAMANTAN-1-YL)ETHYL]-4-METHOXYBENZAMIDE is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. The adamantane moiety also contributes to its stability and potential therapeutic applications, making it a compound of significant interest in various research fields.
属性
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-23-18-4-2-17(3-5-18)19(22)21-7-6-20-11-14-8-15(12-20)10-16(9-14)13-20/h2-5,14-16H,6-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENVVKIKYKDUTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

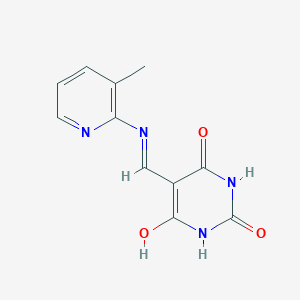
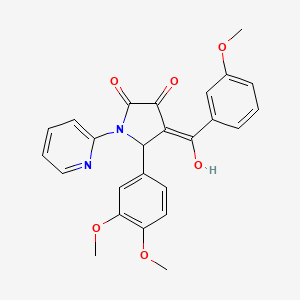
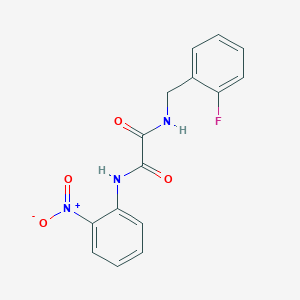
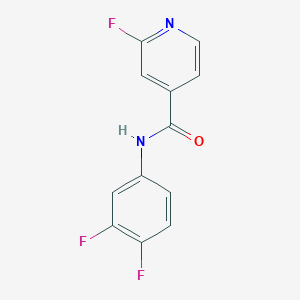
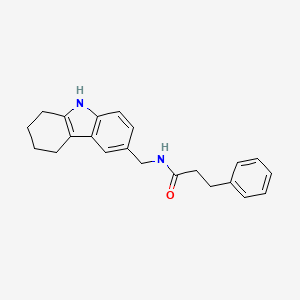
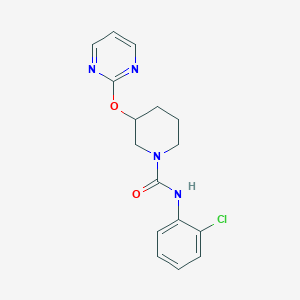

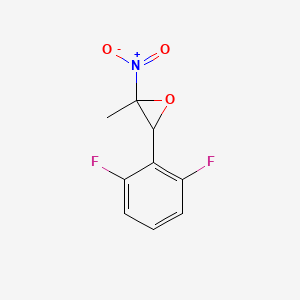

![4H,6H-Pyrrolo[1,2-a][4,1]benzoxazepine-4,6-dione](/img/structure/B2917986.png)

![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2917988.png)
